molecular formula C15H13NO2 B14335738 Ethyl 1H-benzo[G]indole-3-carboxylate CAS No. 104680-99-1

Ethyl 1H-benzo[G]indole-3-carboxylate

Cat. No.: B14335738
CAS No.: 104680-99-1
M. Wt: 239.27 g/mol
InChI Key: ZXZFOADULJTQFY-UHFFFAOYSA-N
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Description

Ethyl 1H-benzo[G]indole-3-carboxylate is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-benzo[G]indole-3-carboxylate typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the use of multicomponent reactions, which are high-yielding and operationally friendly .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-benzo[G]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of Ethyl 1H-benzo[G]indole-3-carboxylate involves its interaction with various molecular targets. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like tryptophan dioxygenase, which plays a role in the metabolism of tryptophan . Additionally, its ability to undergo electrophilic substitution makes it a versatile compound in medicinal chemistry .

Comparison with Similar Compounds

Properties

CAS No.

104680-99-1

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 1H-benzo[g]indole-3-carboxylate

InChI

InChI=1S/C15H13NO2/c1-2-18-15(17)13-9-16-14-11-6-4-3-5-10(11)7-8-12(13)14/h3-9,16H,2H2,1H3

InChI Key

ZXZFOADULJTQFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC3=CC=CC=C32

Origin of Product

United States

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